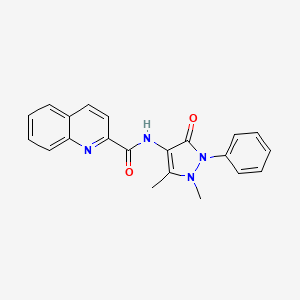![molecular formula C14H19BrN2O3S B6133502 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B6133502.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide involves the inhibition of specific enzymes and pathways. This compound inhibits the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune function. This compound also inhibits the activity of the enzyme glycine transporter 1 (GlyT1), which is involved in the regulation of glycine neurotransmission. By inhibiting these enzymes, this compound modulates various biological pathways and has potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase glycine levels in the brain, which can have neuroprotective effects. This compound has also been shown to improve glucose metabolism and insulin sensitivity, which can have potential benefits for diabetes and metabolic disorders. Moreover, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency. This compound has been shown to have promising effects on various biological pathways, making it a versatile tool for research. However, this compound also has limitations. It has low solubility in water, which can make it challenging to use in certain experiments. Moreover, this compound has not been extensively studied in vivo, and its potential side effects are not fully understood.
Future Directions
There are several future directions for research on N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide. One potential area of research is the development of new derivatives of this compound with improved solubility and potency. Another area of research is the investigation of this compound's effects on other biological pathways and diseases. This compound has shown promising effects on cancer, neurodegenerative diseases, and inflammation, but its potential applications in other areas, such as cardiovascular disease, are not fully understood. Moreover, further research is needed to understand the in vivo effects of this compound and its potential side effects.
Synthesis Methods
The synthesis of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide involves a multistep process that includes the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine to form N-(4-bromobenzenesulfonyl)cyclohexylamine. This intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to form N-(4-bromobenzenesulfonyl)cyclohexylglycine. Finally, the tert-butoxycarbonyl group is removed to yield this compound.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide has been studied extensively for its potential applications in various scientific research areas. It has been shown to have promising effects on cancer research, neurodegenerative diseases, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c15-11-6-8-13(9-7-11)21(19,20)16-10-14(18)17-12-4-2-1-3-5-12/h6-9,12,16H,1-5,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQCBXSJQVMDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino]-1-(2-thienyl)ethanone oxime](/img/structure/B6133438.png)
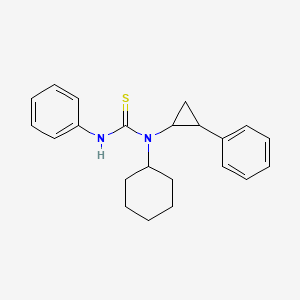
![2-imino-5-(4-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B6133444.png)
![ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)
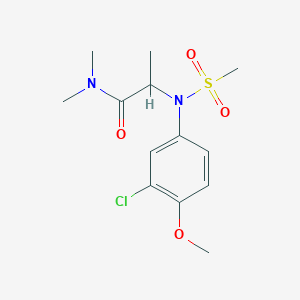
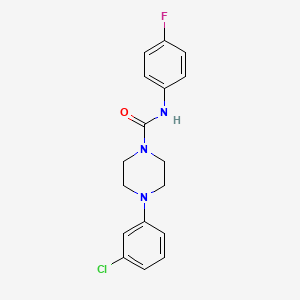
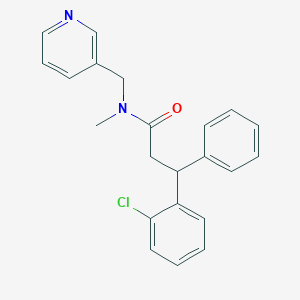
![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)
![2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6133483.png)
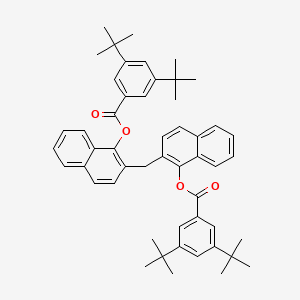
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6133512.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6133516.png)
